molecular formula C9H13N B7547913 2,5-Dimethyl-1-prop-2-enylpyrrole

2,5-Dimethyl-1-prop-2-enylpyrrole

Cat. No.: B7547913
M. Wt: 135.21 g/mol
InChI Key: ZWPQQVLQEPTZJP-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-prop-2-enylpyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions and a prop-2-enyl group at the 1 position of the pyrrole ring. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-prop-2-enylpyrrole can be achieved through various methods. One common approach involves the reaction of 2,5-hexanedione with primary amines under acidic conditions to form the pyrrole ring via the Paal–Knorr reaction . This method typically involves heating the reactants at 50°C for 24 hours in the presence of a catalytic amount of sulfuric acid. The reaction yields the desired pyrrole compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-prop-2-enylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring. These derivatives can exhibit diverse biological and chemical properties .

Scientific Research Applications

2,5-Dimethyl-1-prop-2-enylpyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-prop-2-enylpyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1-prop-2-enylpyrrole is unique due to its specific substitution pattern and the presence of the prop-2-enyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2,5-dimethyl-1-prop-2-enylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-4-7-10-8(2)5-6-9(10)3/h4-6H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPQQVLQEPTZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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